- Preparation of antiviral purine derivativesImproved synthesis of penciclovirMethod for manufacturing of antiviral agents derived from purine compounds, World Intellectual Property Organization, 2009, 26(9), 737-739

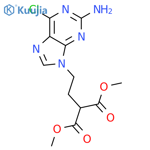

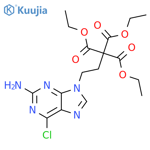

Cas no 97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine)

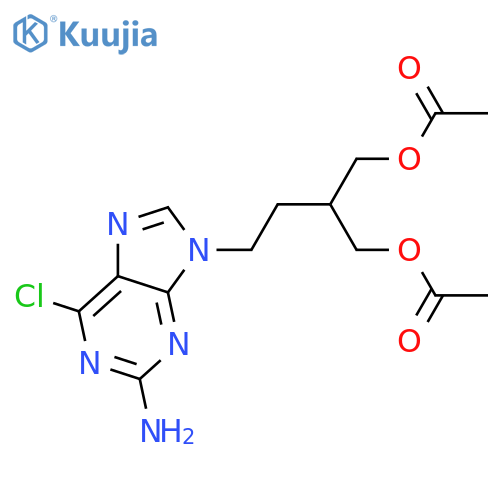

97845-60-8 structure

Nome del prodotto:9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

Numero CAS:97845-60-8

MF:C14H18ClN5O4

MW:355.776821613312

MDL:MFCD08458206

CID:61917

PubChem ID:10155164

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl)

- intermediate of Famciclover

- 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

- 9-(4-ACETOXY-3-ACETOXYMETHYLBUTYL)-2-AMINO-6-CHLOROPURINE

- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine

- [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate

- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)-ethyl)propane-1,3-diyl diacetate

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)

- 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chl

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate

- 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate (ACI)

- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI)

- 2-Amino-6-chloro-9-(4-acetoxy-3-acetoxymethylbutyl)purine

- 6-Chloro Famciclovir Impurity

- 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl Diacetate

- CS-0155003

- 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyldiacetate

- NS00077599

- DTXSID60436245

- 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloro purine

- 1,3-PROPANEDIOL, 2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-, 1,3-DIACETATE

- Acetic acid 2-acetoxymethyl-4-(2-amino-6-chloro-purin-9-yl)-butyl ester

- EC 619-293-7

- 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine

- AKOS015892535

- 6-Chloro famciclovir

- 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-diacetate ; 1,3-Propanediol, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, diacetate (ester) (9CI); 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine; 6-Chloro Famciclovir; 6-Chlorofamciclovir

- SCHEMBL3155583

- [2-(acetoxymethyl)-4-(2-amino-6-chloro-purin-9-yl)butyl] acetate

- 1,3-Propanediol,2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate(ester)(9Cl

- 1,1'-(2-(2-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)ETHYL)-1,3-PROPANEDIYL) DIACETATE

- KXPSHSVVYGZKAV-UHFFFAOYSA-N

- DB-057687

- 2-[(acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate

- 6-CHLORO FAMCICLOVIR [USP IMPURITY]

- 9-(4-acetoxy-3-acetoxymethylbut-l-yl)-2-amino-6-chloropurine

- BS-42437

- 97845-60-8

- 9-(4-ACETOXY-3-(ACETOXYMETHYL)BUTYL)-2-AMINO-6-CHLOROPURINE

- BCP11984

- C14H18ClN5O4

- AC-9090

- V9DM57H0B7

- (2-(ACETYLOXYMETHYL)-4-(2-AMINO-6-CHLOROPURIN-9-YL)BUTYL) ACETATE

- SY317260

- MFCD08458206

- UNII-V9DM57H0B7

- 9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

-

- MDL: MFCD08458206

- Inchi: 1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)

- Chiave InChI: KXPSHSVVYGZKAV-UHFFFAOYSA-N

- Sorrisi: O=C(C)OCC(CCN1C2C(=C(N=C(N)N=2)Cl)N=C1)COC(C)=O

Proprietà calcolate

- Massa esatta: 355.10500

- Massa monoisotopica: 355.1047318g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 9

- Conta atomi pesanti: 24

- Conta legami ruotabili: 9

- Complessità: 437

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 1

- Carica superficiale: 0

- Superficie polare topologica: 122Ų

- Conta Tautomer: 3

Proprietà sperimentali

- Colore/forma: Polvere cristallina bianca

- Densità: 1.496

- Punto di ebollizione: 574.979ºC at 760 mmHg

- Punto di infiammabilità: 574.979ºC at 760 mmHg

- Indice di rifrazione: 1.64

- PSA: 122.22000

- LogP: 1.77560

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Store at recommended temperature

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-10g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 95% | 10g |

¥210.0 | 2024-04-17 | |

| ChemScence | CS-0155003-10g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 10g |

$68.0 | 2022-04-26 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15508-100g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 95% | 100g |

¥1384.0 | 2024-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-5g |

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |

97845-60-8 | 95+% | 5g |

398.0CNY | 2021-07-14 | |

| ChemScence | CS-0155003-5g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 5g |

$41.0 | 2022-04-26 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU596-1g |

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine |

97845-60-8 | 95+% | 1g |

144.0CNY | 2021-07-14 | |

| Ambeed | A622851-100g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 95% | 100g |

$183.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D660664-10g |

9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine |

97845-60-8 | 95% | 10g |

$200 | 2024-06-05 | |

| TRC | A164140-1g |

9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine |

97845-60-8 | 1g |

$ 219.00 | 2023-09-09 | ||

| Aaron | AR00H834-25g |

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate |

97845-60-8 | 98% | 25g |

$56.00 | 2025-01-24 |

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 min, 20 °C

1.2 Reagents: Methanol ; 20 °C; 2 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.8

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ; 20 min, rt

1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8

1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 22 °C; pH 6 - 7, 20 - 22 °C

1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 min, 20 °C

1.2 Reagents: Methanol ; 20 °C; 2 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.8

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,2-Dichloroethane ; 20 min, rt

1.5 reflux; 2 h, reflux; reflux → 20 °C; < 20 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 6.8

1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 °C; 20 h, 20 - 22 °C; 90 min, 20 - 22 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 22 °C; pH 6 - 7, 20 - 22 °C

1.3 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 90 min, reflux; reflux → 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

1.2 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Riferimento

- Regioselective alkylation of guanines using 2-acetoxytetrahydrofurans, Tetrahedron Letters, 2001, 42(9), 1781-1784

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; reflux; 1 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, heated; pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, rt

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 25 - 35 °C; 35 °C → 45 °C; 3 h, 45 °C

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, heated; pH 7, rt

Riferimento

- Synthesis of FamciclovirImproved process for preparation of penciclovir and intermediates thereofSynthesis and structural elucidation of Famciclovir, Huaxue Shiji, 2006, 28(3), 185-186

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ; rt → 0 °C

1.2 Reagents: Triethylamine , Phosphorus oxychloride ; 1 h, 80 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, rt

1.5 Solvents: Methanol ; 25 h, 15 °C; pH 1

1.6 Reagents: Sodium bicarbonate Solvents: Water ; pH 1 → pH 7.0; 1.5 h, 0 °C

1.2 Reagents: Triethylamine , Phosphorus oxychloride ; 1 h, 80 °C

1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, rt

1.5 Solvents: Methanol ; 25 h, 15 °C; pH 1

1.6 Reagents: Sodium bicarbonate Solvents: Water ; pH 1 → pH 7.0; 1.5 h, 0 °C

Riferimento

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ; 20 °C

1.2 Reagents: Methanol ; 2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.7 - 7, 20 - 22 °C

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 6.4 - 6.5

1.2 Reagents: Methanol ; 2 h, 20 - 22 °C; 1.5 h, 20 - 22 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.7 - 7, 20 - 22 °C

1.4 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 - 30 min, reflux; 1.5 h, reflux; reflux → 20 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 6.4 - 6.5

Riferimento

- An improved and commercially viable process for the preparation of famciclovir, India, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Riferimento

- The effect of the C-6 substituent on the regioselectivity of N-alkylation of 2-aminopurinesSynthesis of penciclovir, Tetrahedron, 1990, 46(19), 6903-14

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium chloride Solvents: Acetonitrile ; rt → 0 °C

1.2 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 1 h, 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt

1.4 Solvents: Methanol , Water ; 1.5 h, -5 °C

1.1 Reagents: Benzyltriethylammonium chloride , N,N-Dimethylaniline , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 1.5 h, 70 °C

1.2 Solvents: Methanol , Water ; 1.5 h, 0 °C

1.2 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 1 h, 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt

1.4 Solvents: Methanol , Water ; 1.5 h, -5 °C

1.1 Reagents: Benzyltriethylammonium chloride , N,N-Dimethylaniline , Phosphorus oxychloride Solvents: Acetonitrile ; 0 °C; 1.5 h, 70 °C

1.2 Solvents: Methanol , Water ; 1.5 h, 0 °C

Riferimento

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTides, Tetrahedron, 2006, 62(24), 5709-5716

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Raw materials

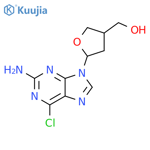

- 6-Chloro Didesacetyl Famciclovir

- Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

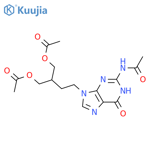

- Acetamide, N-[9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-

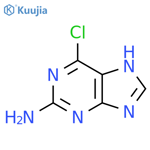

- 2-Amino-6-chloropurine

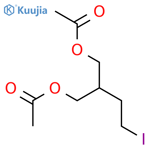

- 2-(Acetoxymethyl)-4-iodobutyl Acetate

- 3-Furanmethanol, 5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydro-

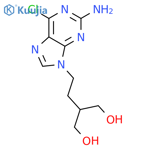

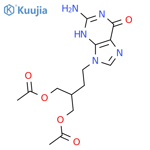

- Penciclovir Diacetate

- Diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2-carbethoxymalonate

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Preparation Products

9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine Letteratura correlata

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

97845-60-8 (9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine) Prodotti correlati

- 955282-15-2(6-chloro-N-(3-methoxyphenyl)quinolin-4-amine)

- 2228955-72-2(tert-butyl N-5-(2-amino-3,3,3-trifluoropropyl)pyrimidin-2-ylcarbamate)

- 2229406-72-6(2-(but-3-yn-2-yl)-1,4-difluorobenzene)

- 1567069-23-1(4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde)

- 1803670-39-4(6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine)

- 1804414-69-4(Ethyl 3,5-dibromo-2,4-difluorophenylacetate)

- 1805401-62-0(4-Aminomethyl-3-cyano-2-(difluoromethyl)benzoic acid)

- 2137690-25-4(ethyl 2-3-(aminomethyl)cyclobutylacetate)

- 1214381-13-1(3-(Pyridin-4-yl)-5-(trifluoromethyl)phenol)

- 30299-08-2(clinofibrate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:97845-60-8)9-4-Acetoxy-3-(acetoxymethyl)butyl-2-amino-6-chloropurine

Purezza:99%

Quantità:100g

Prezzo ($):165.0